
6-Methoxy dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy dihydroquinoline is a heterocyclic organic compound characterized by a partially saturated quinoline backbone with a methoxy (-OCH₃) substituent at the 6-position. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol (derived from analogs in ). The dihydroquinoline structure features a partially hydrogenated quinoline ring, enhancing its stability and modulating electronic properties compared to fully aromatic quinolines.
While direct data on its melting point or toxicity are sparse, structurally related compounds (e.g., 6-methoxy-8-carbanidoquinoline) melt at 218°C and exhibit low acute toxicity in preliminary studies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 6-methoxy dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized a series of quinoline analogues that were evaluated for their cytotoxic effects against human cancer cell lines. Compounds like 5a and 5b showed promising results as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. A specific derivative demonstrated effectiveness against various bacterial strains, suggesting potential for development into new antibacterial agents.
Case Study: Trypanosomiasis Treatment
A notable case study involved the evaluation of dihydroquinoline derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds such as OSU-36.HCl displayed high selectivity and efficacy in vitro, indicating their potential as therapeutic agents for neglected tropical diseases .
Biological Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes, which can be critical in drug design. For example, studies have shown that it can interact with P-glycoprotein, affecting drug transport and metabolism in cells .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways, which are pivotal in neuronal health .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique structural properties allow it to participate in various chemical reactions that yield vibrant colors used in textiles and coatings.
Comparative Analysis of Related Compounds
The following table summarizes key features and applications of various compounds related to this compound:
Compound Name | Structure Features | Unique Aspects | Applications |
---|---|---|---|
This compound | Methoxy group at position 6 | Exhibits significant biological activity | Anticancer, antimicrobial |
4-Hydroxyquinoline | Hydroxy group at position 4 | Different functional groups | Antimicrobial |
2-Oxoquinoline | Ketone at position 2 | Simplified structure | Intermediate in dye synthesis |
3-Arylquinolone | Aryl substitution at position 3 | Enhanced biological activity | Anticancer research |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methoxy dihydroquinoline derivatives, and how are reaction conditions optimized?
The synthesis of this compound derivatives typically involves cyclization of γ,δ-unsaturated amines or aldehydes via iron-catalyzed aza-Prins cyclization . For example, homopropargyl tosylamine reacts with aldehydes under Fe(III) catalysis to yield tetrahydropyridine intermediates, which are further functionalized. Reaction optimization includes solvent selection (e.g., MeOH:DMF mixtures) and temperature control (e.g., reflux at 135°C for 48 hours) to enhance yields and regioselectivity . Characterization via NMR and HPLC is critical for verifying structural integrity .
Q. How are 6-methoxy dihydroquinolines characterized to confirm purity and structural identity?
Analytical methods include:
- NMR spectroscopy for functional group identification (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Mass spectrometry (MS) to confirm molecular weight (e.g., C₁₀H₁₃NO₂ derivatives show [M+H]+ peaks at m/z 178.2) .
- HPLC-UV/Vis for purity assessment, using pharmacopeial-grade reference standards (USP/EP) . Traceability to certified materials (e.g., ChemWhat or Thermo Scientific) ensures compliance with regulatory guidelines .
Q. What safety protocols are recommended for handling this compound derivatives?
Key precautions include:
- Personal protective equipment (PPE): Gloves and lab coats to avoid dermal exposure (Category 4 acute toxicity) .
- Ventilation: Use fume hoods to mitigate inhalation risks (GHS Category 4) .
- Storage: Ambient temperatures in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve enantioselectivity in dihydroquinoline synthesis?
Iron-catalyzed aza-Prins cyclization can be modified by introducing chiral ligands (e.g., BINOL derivatives) to enhance stereocontrol . For example, Fe(III) complexes with chiral phosphines yield trans-2-alkyl-4-halopiperidines with >90% enantiomeric excess (ee) under optimized conditions. Computational modeling (DFT) aids in predicting transition states to guide ligand design .
Q. What strategies resolve contradictions in oxidation behavior studies of dihydroquinoline derivatives?
Discrepancies in oxidation pathways (e.g., Cu²⁺-mediated vs. aerobic oxidation) require mechanistic validation:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- Electrochemical analysis (cyclic voltammetry) to map redox potentials .
For this compound, oxidation at the 3,4-dihydro position generates quinoline derivatives, confirmed via LC-MS and UV-Vis spectral shifts (λₘₐₓ ~450 nm for oxidized products) .
Q. How can this compound be integrated into biosynthetic pathways for natural product analogs?
The enzyme Dc6-MeOE(I)OMT from Daucus carota (carrot) methylates 6-methoxy isoeugenol precursors to produce elemicin analogs . Heterologous expression in E. coli or yeast, combined with precursor-directed biosynthesis, enables scalable production of structurally diverse dihydroquinoline-based alkaloids .
Q. What computational methods predict the biological activity of this compound derivatives?
- Molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., neurotransmitter receptors).
- QSAR models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .
Validation via in vitro assays (e.g., MTT cytotoxicity testing ) ensures predictive accuracy.
Q. Methodological Challenges and Solutions
Q. How are trace impurities quantified in this compound batches during drug development?
- LC-MS/MS with a limit of detection (LOD) ≤0.1% for identifying process-related impurities (e.g., des-methyl analogs).
- Forced degradation studies (acid/base hydrolysis, thermal stress) to validate stability-indicating methods .
Q. What techniques validate the regioselectivity of methoxy group introduction in dihydroquinoline scaffolds?
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural and Pharmacological Comparison of Dihydroquinoline Derivatives
Pharmacological and Therapeutic Profiles
Anticancer Activity
- This compound derivatives demonstrate selective cytotoxicity against tumor cells. For example, a 6-methoxy-substituted quinoline showed a LC₅₀ of 100 µg/mL against tumor cells with minimal toxicity to normal fibroblasts (LD₅₀ = 874 mg/kg) .
- In contrast, ethoxyquin (6-ethoxy-2,2,4-trimethyl-dihydroquinoline) is primarily used for its antioxidant and antitoxic properties in veterinary medicine, preventing liver diseases in pigs .
Antimicrobial Activity
- 6-Methoxymellein, a dihydroisocoumarin analog, acts as a phytoalexin in carrots, inhibiting fungal pathogens like Penicillium spp. .
- Dihydroquinoline lactones with methylenedioxy and nitro substituents exhibit enhanced activity against Gram-negative bacteria (e.g., Mycobacterium tuberculosis) .
Anti-Inflammatory and Antioxidant Effects
- Ethoxyquin reduces oxidative stress and inflammation in models of acute liver injury, attributed to its 2,2,4-trimethyl and ethoxy groups .
- 6-Methoxy derivatives of tetrahydroisoquinoline alkaloids (e.g., 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide) show moderate anti-inflammatory activity but require further validation .
Toxicity and Selectivity
- This compound exhibits superior selectivity compared to 5- or 8-substituted analogs. For example, 6-methoxy derivatives maintain cytotoxicity against tumor cells while sparing normal cells, unlike 5-nitro or 8-chloro analogs .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-methoxy-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-5,7,11H,6H2,1H3 |
InChI Key |
DCUSCHRPVHERLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.